2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with the molecular formula C11H22Cl2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of appropriate imidazole derivatives with chlorinating agents. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity imidazole derivatives and chlorinating agents.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and reactant flow rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Affect cellular pathways by interacting with specific receptors or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-dimethyl-1H-imidazole: Lacks the di(propan-2-yl) groups.
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride: Lacks the chlorine atom.
Uniqueness
2-Chloro-4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
212691-96-8 |
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Molecular Formula |
C11H22Cl2N2 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H21ClN2.ClH/c1-7(2)13-9(5)10(6)14(8(3)4)11(13)12;/h7-8,11H,1-6H3;1H |
InChI Key |
PUUWOZXHYISEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C([NH+]1C(C)C)Cl)C(C)C)C.[Cl-] |
Origin of Product |
United States |
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